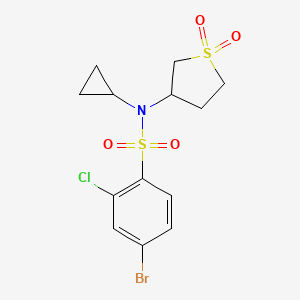![molecular formula C18H27N3O4S B7571885 3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DESI-2 or N-[(1S)-1-(2-oxopyrrolidin-1-yl)propan-2-yl]-3-(diethylsulfamoyl)benzamide. It has a molecular weight of 392.52 g/mol and a chemical formula of C18H28N2O4S.
Mecanismo De Acción
The mechanism of action of DESI-2 is not fully understood, but it has been reported to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that is involved in epigenetic regulation. By inhibiting LSD1, DESI-2 may affect the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DESI-2 has been reported to have several biochemical and physiological effects, including the inhibition of LSD1 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of cancer cell migration and invasion. It has also been reported to have low toxicity in non-cancerous cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DESI-2 in lab experiments is its potential anti-tumor activity, which could be useful in cancer research. Another advantage is its low toxicity in non-cancerous cells. However, one limitation is that the mechanism of action of DESI-2 is not fully understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DESI-2. One direction is to further investigate its mechanism of action, particularly its effects on gene expression in cancer cells. Another direction is to test its anti-tumor activity in animal models of cancer. Additionally, DESI-2 could be modified to improve its potency and selectivity for LSD1 inhibition. Finally, DESI-2 could be tested in combination with other cancer treatments to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of DESI-2 involves the reaction of 3-aminobenzamide with diethyl sulfamoyl chloride and N-Boc-proline in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then deprotected with trifluoroacetic acid to yield DESI-2. This synthesis method has been reported in a scientific paper by Liu et al. (2015).
Aplicaciones Científicas De Investigación
DESI-2 has been synthesized for its potential use in scientific research, particularly in the field of cancer research. It has been reported to have anti-tumor activity in vitro and in vivo, as well as the ability to inhibit cancer cell migration and invasion. DESI-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-21(5-2)26(24,25)16-9-6-8-15(12-16)18(23)19-14(3)13-20-11-7-10-17(20)22/h6,8-9,12,14H,4-5,7,10-11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWECAEUZUFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


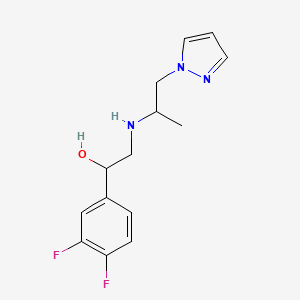
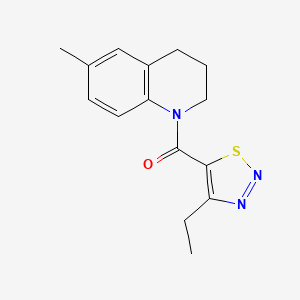
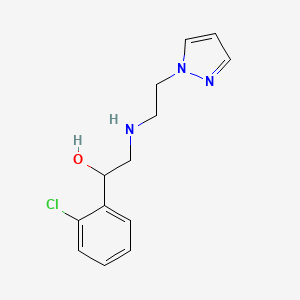
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
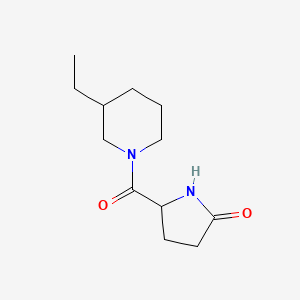

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)


